

NP10679 Formulation for Intravenous Infusion: Application Notes and Protocols

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Introduction

NP10679 is a selective, pH-dependent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Its inhibitory potency is significantly enhanced in acidic conditions, such as those found in ischemic brain tissue, making it a promising candidate for neuroprotection in conditions like stroke and subarachnoid hemorrhage.[2][3] This document provides detailed application notes and protocols for the preparation and use of **NP10679** for intravenous (IV) infusion in a research setting. **NP10679** has demonstrated good brain penetration and high oral bioavailability in preclinical studies and is suitable for both intravenous and oral dosing.[2][4][5]

Physicochemical and Pharmacological Properties

NP10679 is an aryl piperazine derivative that acts as a negative allosteric modulator of GluN2B-containing NMDA receptors.[2][4] Its mechanism of action is pH-sensitive, exhibiting increased inhibition at lower extracellular pH levels.[2][3]



Property	Value	Reference
Mechanism of Action	Selective GluN2B-subunit NMDA receptor negative allosteric modulator	[2][4]
IC50 (GluN2B at pH 6.9)	23 nM	[1][2]
IC50 (GluN2B at pH 7.6)	142 nM	[1]
pH Boost (IC50 ratio pH 7.6/6.9)	6.2-fold	[2]
Off-Target Activity	Histamine H1 antagonist (IC50 = 73 nM), hERG channel inhibitor (IC50 = 620 nM)	[1]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials. The data below summarizes key parameters following intravenous administration.

Table 1: Pharmacokinetic Parameters of **NP10679** in Mice (BALB/c)

Parameter	3 mg/kg IV Dose	Reference
Terminal Half-life (t½)	8.56 hours	[6]
Volume of Distribution (Vd)	1.59 L/kg	[6]
Clearance (CL)	2.44 mL/min/kg	[6]
Oral Bioavailability	75.7% (compared to 10 mg/kg oral dose)	[6]

Table 2: Pharmacokinetic Parameters of NP10679 in Humans (Single IV Dose)



Dose	Cmax (ng/mL) (Mean ± SD)	AUCinf (ng*h/mL) (Mean ± SD)	Reference
Data from Phase 1 study	Dose-dependent increases observed	Dose-dependent increases observed	[3]
Half-life	~20 hours	[3]	

Experimental Protocols Protocol 1: Preparation of NP10679 Stock Solution

This protocol describes the preparation of a 25 mg/mL stock solution in DMSO.

Materials:

- NP10679 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Weigh the desired amount of NP10679 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
- Vortex the solution until the NP10679 is completely dissolved.
- Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of NP10679 Formulation for Intravenous Infusion (2.5 mg/mL)

This protocol provides a method to formulate **NP10679** for intravenous administration in animal models.[1]



Materials:

- NP10679 stock solution (25 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes for mixing

Procedure:

- For every 1 mL of the final formulation, combine the following in a sterile tube:
 - 100 μL of 25 mg/mL NP10679 stock solution in DMSO.
 - 400 μL of PEG300.
- Mix the solution thoroughly.
- Add 50 μL of Tween-80 and mix again until the solution is homogenous.
- Add 450 μL of sterile saline to bring the final volume to 1 mL.
- The final concentration of **NP10679** will be 2.5 mg/mL. This formulation should result in a clear solution.[1]
- The prepared formulation should be used immediately.

Note on Vehicle Control: For vehicle-controlled studies, prepare the formulation as described above, substituting the **NP10679** stock solution with an equal volume of DMSO.

Protocol 3: Intravenous Administration in a Rodent Model of Cerebral Ischemia



This protocol outlines a general procedure for administering **NP10679** intravenously in a mouse model of middle cerebral artery occlusion (MCAo).

Materials:

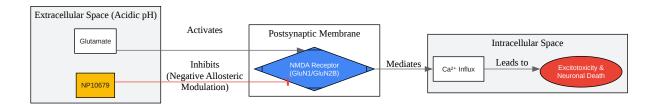
- Prepared NP10679 intravenous formulation (2.5 mg/mL)
- Vehicle control formulation
- Sterile syringes and needles appropriate for IV injection in mice
- Animal model of transient MCAo

Procedure:

- Anesthetize the animal according to your institution's approved protocol.
- · Perform the transient MCAo surgery.
- Administer the NP10679 formulation or vehicle control via intravenous injection (e.g., tail vein) at the desired dose. Doses used in preclinical studies have ranged from 0.2 mg/kg to 10 mg/kg (administered intraperitoneally, but IV administration would follow a similar dosing range based on pharmacokinetic data).[2] For a 2 mg/kg dose in a 25g mouse, you would inject 20 μL of the 2.5 mg/mL formulation.
- The timing of administration can be before, during, or after the ischemic event, depending on the study design. In one study, NP10679 was administered 15 minutes prior to the initiation of MCAo.[2]
- Monitor the animal throughout the procedure and recovery period.
- At the designated endpoint (e.g., 24 hours post-MCAo), euthanize the animal and collect tissues for analysis (e.g., infarct volume measurement).

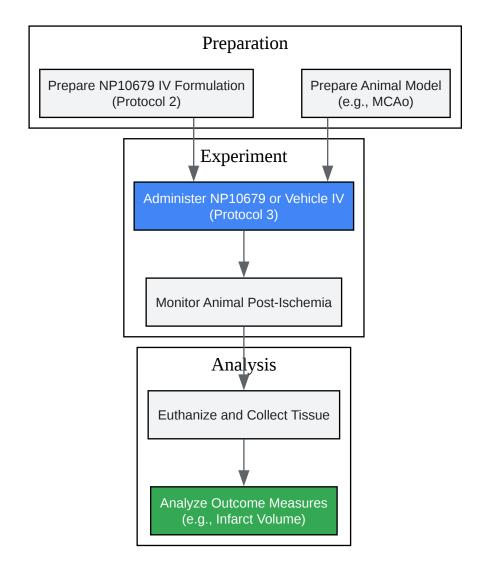
Signaling Pathway and Experimental Workflow





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Caption: NP10679 Signaling Pathway.





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Caption: In Vivo Experimental Workflow.

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